![molecular formula C21H24N4O5S B2382679 2,5-dimethoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide CAS No. 1396799-72-6](/img/structure/B2382679.png)
2,5-dimethoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide is a chemical compound with the molecular formula C21H24N4O5S and a molecular weight of 444.50 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C21H24N4O5S . It contains a benzenesulfonamide group attached to a cyclohexyl group, which is further connected to a 1,2,4-oxadiazole ring and a pyridin-3-yl group .Scientific Research Applications
COX-2 Inhibitors for Pain and Inflammation Treatment
Research on benzenesulfonamide derivatives has identified potent and selective cyclooxygenase-2 (COX-2) inhibitors, which are significant in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain. For instance, the study by Hashimoto et al. (2002) developed a series of compounds showing high selectivity and potency towards COX-2, indicating the potential of such derivatives in developing new therapeutic agents for inflammation and pain management (Hashimoto et al., 2002).
Beta3 Adrenergic Receptor Agonists for Metabolic Disorders
Feng et al. (2000) discovered a benzenesulfonamide derivative with potent and selective agonistic activity towards the beta3 adrenergic receptor, which plays a crucial role in energy metabolism and could be targeted in the treatment of metabolic disorders, such as obesity and diabetes (Feng et al., 2000).
Antifungal and Antibacterial Agents
Compounds featuring benzenesulfonamide structures have been synthesized and tested for their antifungal and antibacterial activities. For example, Khodairy et al. (2016) synthesized novel compounds exhibiting good antifungal activity, suggesting the utility of benzenesulfonamide derivatives in developing new antimicrobial agents (Khodairy et al., 2016).
Mechanism of Action
properties
IUPAC Name |
2,5-dimethoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c1-28-16-8-9-17(29-2)18(13-16)31(26,27)25-21(10-4-3-5-11-21)20-23-19(24-30-20)15-7-6-12-22-14-15/h6-9,12-14,25H,3-5,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMKVJPEYUVDIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

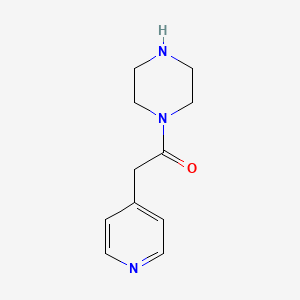
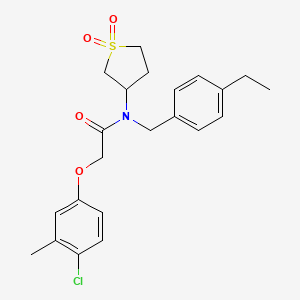
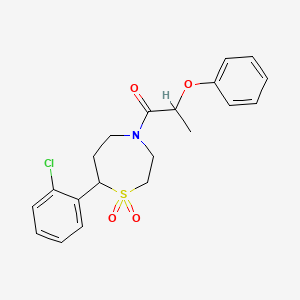
![N,1-bis(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2382600.png)
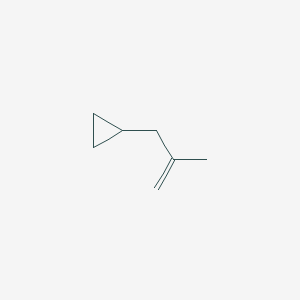
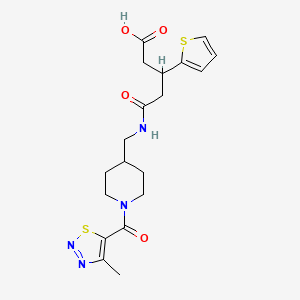
![ethyl 4-{[7-(2-amino-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2382603.png)
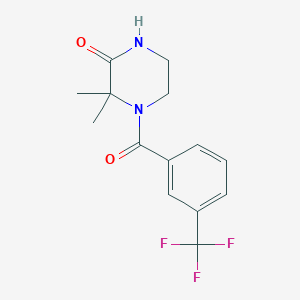

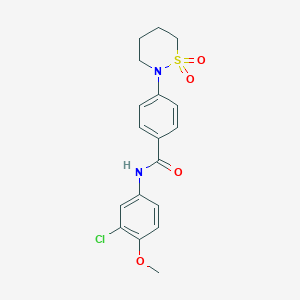
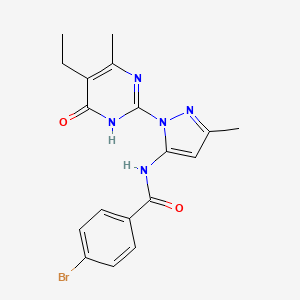
![6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382614.png)
![3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate](/img/structure/B2382617.png)
